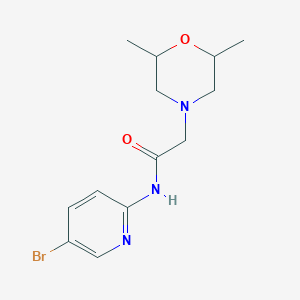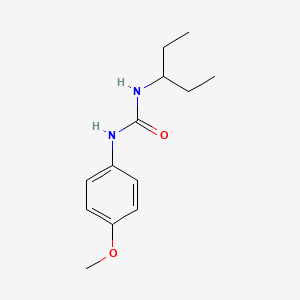![molecular formula C23H24N4 B5289442 (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B5289442.png)
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethyl Groups: Methylation of the benzimidazole core can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the benzimidazole derivative with an appropriate aldehyde and a nitrile source under basic conditions to form the desired enenitrile structure.
Attachment of the Pyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the methyl groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Cancer Research: The compound has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Drug Development: It serves as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.
作用機序
The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- 1-ethyl-5,6-dinitro-1H-benzimidazole
- 1-benzyl-5,6-dimethyl-1H-benzimidazole
- 5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazole
Uniqueness
Compared to similar compounds, (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, enhances its potential as a bioactive molecule.
特性
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-15-11-21-22(12-16(15)2)26-23(25-21)19(14-24)13-18-6-7-20(10-17(18)3)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRDSEDPTWIEIT-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=C(C=C(C=C3)N4CCCC4)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=C(C=C(C=C3)N4CCCC4)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B5289362.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5289367.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5289370.png)
![2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5289373.png)
![2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid](/img/structure/B5289383.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5289398.png)

![3-{2-[allyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5289422.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5289429.png)
![2-{2-methoxy-4-[(Z)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5289436.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5289456.png)
![4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5289461.png)
